Investigating Enantiospecific Effects: Further research could focus on synthesizing and evaluating the individual deuterated enantiomers of Carprofen (R-Carprofen-d3 and S-Carprofen-d3) to understand their unique pharmacokinetic and pharmacodynamic properties. []
Exploring the Impact of Deuteration on Metabolism: Investigating the metabolic fate of rac-Carprofen-d3 in detail can reveal whether deuteration leads to any alterations in metabolic pathways or the formation of novel metabolites. []
Rac Carprofen-d3 is a deuterated analog of carprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine for pain relief and inflammation reduction. The addition of deuterium, a stable isotope of hydrogen, enhances the compound's stability and allows for detailed pharmacokinetic studies. This compound is particularly valuable for research into the metabolic pathways of carprofen, as it can serve as a tracer in various biological studies.
Rac Carprofen-d3 is synthesized in laboratory settings and can be purchased from chemical suppliers such as EvitaChem and BenchChem. Its chemical identifier is 1173019-42-5, and it is categorized under various chemical databases for research purposes.
Rac Carprofen-d3 falls under the classification of NSAIDs, specifically within the category of arylpropionic acids. It exhibits anti-inflammatory, analgesic, and antipyretic properties, making it useful in both clinical and research applications.
The synthesis of rac Carprofen-d3 typically involves several steps, including:
The specific synthetic route may vary, but common methods include:
Rac Carprofen-d3 retains the core structure of carprofen but includes deuterium atoms at specific positions. The molecular formula remains similar to that of carprofen, with the primary difference being the incorporation of deuterium.
Rac Carprofen-d3 can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for rac Carprofen-d3 parallels that of carprofen, primarily involving inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in prostaglandin synthesis. By inhibiting these enzymes, rac Carprofen-d3 reduces inflammation and alleviates pain.
Research indicates that rac Carprofen-d3 maintains similar pharmacodynamic properties as its parent compound while providing insights into its metabolic pathways due to its deuterated nature. This allows for more precise tracking in pharmacokinetic studies .
Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are employed to confirm the identity and purity of rac Carprofen-d3.
Rac Carprofen-d3 has several scientific applications:
rac Carprofen-d3 is a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) carprofen, specifically modified by replacing three hydrogen atoms with deuterium atoms at the methyl group of the propanoic acid side chain. Its systematic IUPAC name is 2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuteriopropanoic acid, with the molecular formula C₁₅H₉D₃ClNO₂ and a molecular weight of 276.73 g/mol [1] [3]. The deuterium atoms are incorporated at the alpha-methyl position (-CD₃), creating a mass shift of +3 Da compared to the non-deuterated form (C₁₅H₁₂ClNO₂, MW 273.71 g/mol) [4]. This strategic labeling leaves the carbazole pharmacophore (including the 6-chloro substitution and chiral center) intact while introducing isotopic distinctions critical for analytical applications [5] [7].
The carbazole nucleus features a tricyclic aromatic system with a pyrrole ring fused between two benzene rings. The chiral center at C2 of the propanoic acid chain generates enantiomers (R(-)- and S(+)-carprofen-d3), though the compound is typically supplied as a racemic mixture for use as an internal standard [8] [10]. Nuclear magnetic resonance (NMR) spectroscopy confirms the deuteration pattern, with the disappearance of the α-methyl proton signal at ~3.7 ppm and characteristic shifts in the carbazole aromatic protons (7.0–8.2 ppm) [10]. Isotopic purity typically exceeds 98% D₃, validated by mass spectrometry [4].
Table 1: Structural Characteristics of rac Carprofen-d3 vs. Carprofen
Property | rac Carprofen-d3 | Carprofen |
---|---|---|
Molecular Formula | C₁₅H₉D₃ClNO₂ | C₁₅H₁₂ClNO₂ |
Molecular Weight | 276.73 g/mol | 273.71 g/mol |
CAS Number | 1173019-42-5 | 53716-49-7 |
Deuteration Position | α-methyl (-CD₃) | None |
Mass Shift | M+3 | M+0 |
Chirality | Racemic mixture | Racemic mixture |
Synthesis of rac Carprofen-d3 employs deuteration of carprofen precursors or post-synthetic isotope exchange. The most efficient route involves Fischer indolization followed by deuterium incorporation:
Enantioselective synthesis of individual deuterated enantiomers requires chiral auxiliaries or asymmetric hydrogenation. For example:
Challenges include minimizing racemization during deuteration and achieving high isotopic enrichment. Industrial-scale production often prioritizes racemic deuteration due to cost, with chiral resolution performed post-synthesis [5].
Table 2: Key Synthesis Strategies for rac Carprofen-d3
Strategy | Key Steps | Deuteration Method | Yield |
---|---|---|---|
Precursor Deuteration | Fischer indolization → Aromatization | NaBD₄ reduction of ketone | 60–70% |
Post-Synthetic Exchange | Synthesis of carprofen → Isotopic exchange | D₂SO₄/D₂O at α-position | 40–50% |
Grignard Route | Friedel-Crafts acylation → Grignard reaction | CH₃MgBr-d3 addition | 55–65% |
The chiral center in rac Carprofen-d3 necessitates resolution for enantioselective pharmacokinetic or metabolic studies. Three advanced techniques are employed:
Enantioselective disposition studies in horses reveal that R(-)-carprofen-d3 predominates in plasma (AUC ratio R/S = 5.2), attributed to differential protein binding or metabolic clearance [8]. This underscores the importance of chiral resolution for accurate biodistribution studies.
Table 3: Performance Comparison of Chiral Resolution Techniques
Technique | Conditions | Resolution (Rs) | Analysis Time | Enantiomer Elution Order |
---|---|---|---|---|
HPLC (CSP) | Chiralpak AD-H, hexane:IPA:TFA (90:10:0.1) | 1.8 | 15 min | S(+) then R(-) |
SFC | Chiralcel OD-H, CO₂:EtOH (80:20) | 2.2 | 5 min | R(-) then S(+) |
Chiral NMR | Eu(hfc)₃ in CDCl₃, 400 MHz | N/A | 20 min | N/A |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3